molecular formula C18H27N5O21P4 B1242441 Denufosol CAS No. 211448-85-0

Denufosol

Katalognummer B1242441
CAS-Nummer: 211448-85-0
Molekulargewicht: 773.3 g/mol
InChI-Schlüssel: FPNPSEMJLALQSA-MIYUEGBISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Denufosol was an inhaled drug used for the treatment of cystic fibrosis (CF), showing various improvements in lung function during a phase III clinical trial. A new drug application (NDA) was filed with the FDA in 2011, however, the second phase III clinical trial showed a lack of improvement in lung function for cystic fibrosis patients taking denufosol. The drug was also evaluated in the treatment of retinal detachment and other diseases of the retina. Denufosol has not gained FDA approval, and clinical trials with this drug have ceased since 2011.

Wissenschaftliche Forschungsanwendungen

Cystic Fibrosis Treatment

Denufosol tetrasodium, a P2Y2 receptor agonist, shows potential in treating cystic fibrosis (CF) by enhancing mucosal hydration and mucus clearance. It activates chloride secretion and inhibits sodium absorption independently of cystic fibrosis transmembrane conductance regulator (CFTR) genotype, which is beneficial for CF patients regardless of their specific genetic mutation. This drug has shown promise in improving lung function in patients with cystic fibrosis, particularly those with mild to moderate disease severity (Deterding et al., 2005), (Accurso et al., 2011), (Deterding et al., 2007), (Navrátil et al., 2010), (Ratjen et al., 2012), (Accurso et al., 2010).

Economic and Resource Analysis

Studies have also focused on the economic and resource usage aspects of denufosol treatment in cystic fibrosis, emphasizing its impact on healthcare costs and resource allocation (Dewitt et al., 2012).

Pharmacological Studies

Pharmacological research has explored denufosol's properties as a P2Y2 receptor agonist. It enhances airway surface epithelial hydration, increases mucociliary clearance, and shows potential for CF therapy through its unique mechanism of action which bypasses the basic CFTR defect (Kellerman et al., 2008), (Pettit & Johnson, 2011), (Ratjen, 2007), (Bye & Elkins, 2007).

Clinical Trial Methodology

Research has also been conducted on the methodology of clinical trials involving denufosol, particularly focusing on the use of centralized spirometry to ensure quality and reduce variability in outcome measures (Goss et al., 2008).

Potential in COVID-19 Treatment

Interestingly, denufosol has been identified as a potential inhibitor of the SARS-CoV-2 main protease in computational studies, suggesting a possible role in COVID-19 treatment strategies (Gupta et al., 2020).

Broader Therapeutic Applications

While the primary focus has been on cystic fibrosis, research indicates potential broader applications of denufosol, particularly in enhancing mucociliary clearance and addressing respiratory diseases (Marcet & Boeynaems, 2006).

Eigenschaften

CAS-Nummer

211448-85-0

Produktname

Denufosol

Molekularformel

C18H27N5O21P4

Molekulargewicht

773.3 g/mol

IUPAC-Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1

InChI-Schlüssel

FPNPSEMJLALQSA-MIYUEGBISA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Kanonische SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Andere CAS-Nummern

211448-85-0

Synonyme

denufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Denufosol
Reactant of Route 2
Denufosol
Reactant of Route 3
Denufosol
Reactant of Route 4
Denufosol
Reactant of Route 5
Denufosol
Reactant of Route 6
Denufosol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.